Cas no 19698-29-4 (2,3-bis(palmitoyloxy)propyl dihydrogen phosphate)

19698-29-4 structure
Nome del prodotto:2,3-bis(palmitoyloxy)propyl dihydrogen phosphate
2,3-bis(palmitoyloxy)propyl dihydrogen phosphate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3-bis(palmitoyloxy)propyl dihydrogen phosphate
- Dipalmitoylphosphatidic acid
- Palmitin, 1,2-di-, dihydrogen phosphate
- CHEBI:78105
- NCGC00161388-03
- PA(32:0)
- IDI1_033926
- 3-(phosphonooxy)propane-1,2-diyl dihexadecanoate
- EINECS 225-873-7
- 2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate
- BSPBio_001456
- SCHEMBL2718544
- (1)-2,3-Bis(palmitoyloxy)propyl dihydrogen phosphate
- LMGP10010012
- PA(16:0/16:0)[rac]
- NCGC00161388-01
- 1,2-Dipalmitoyl-rac-glycerophosphoric acid
- dihexadecanoyl phosphatidic acid
- Q27147644
- NCGC00161388-02
- HMS1989I18
- KBioGR_000176
- Bio1_000117
- HMS3402I18
- 5129-68-0
- PA 16:0_16:0
- CBiol_001831
- KBio2_000176
- PORPENFLTBBHSG-UHFFFAOYSA-N
- 1,2-dipalmitoylglycero-3-phosphate
- HMS1791I18
- (2-hexadecanoyloxy-3-phosphonooxypropyl) hexadecanoate
- EINECS 243-238-2
- KBio2_005312
- NS00045440
- KBioSS_000176
- 19698-29-4
- Bio2_000176
- PD047005
- Hexadecanoic acid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester
- (1)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl dihexadecanoate
- Bio2_000656
- KBio2_002744
- CHEMBL1606485
- Bio1_001095
- 1,2-Dipalmitoy
- Palmitin, 1,2-di-, phosphate
- KBio3_000351
- KBio3_000352
- DTXSID00864003
- Bio1_000606
- PA(16:0_16:0)
- 1,2-dihexadecanoylglycero-3-phosphate
-
- Inchi: InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)
- Chiave InChI: PORPENFLTBBHSG-UHFFFAOYSA-N
- Sorrisi: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC
Proprietà calcolate
- Massa esatta: 648.47327
- Massa monoisotopica: 648.47300615g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 44
- Conta legami ruotabili: 36
- Complessità: 696
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 12.9
- Superficie polare topologica: 119Ų
Proprietà sperimentali
- PSA: 119.36
2,3-bis(palmitoyloxy)propyl dihydrogen phosphate Letteratura correlata
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
19698-29-4 (2,3-bis(palmitoyloxy)propyl dihydrogen phosphate) Prodotti correlati
- 165689-81-6(D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3-(dihydrogenphosphate) (9CI))
- 2228434-89-5(3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3,3-difluoropropan-1-amine)
- 2173996-55-7(5-(aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride)
- 1869033-93-1(3,3-difluoro-1-prolylpyrrolidine)
- 1206969-15-4(2-Chloro-5H-chromeno[4,3-d]pyrimidine)
- 1797857-46-5(5-{[3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile)
- 40473-17-4(2-(Chloro(phenyl)methyl)pyridine)
- 900136-51-8(5-1-(2,4-dimethylphenyl)-2,6-dimethyl-1,4-dihydropyridin-4-ylidene-1,3-diazinane-2,4,6-trione)
- 886144-42-9(2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide)
- 21573-08-0(2-amino-6-cyclopropylpyrimidin-4(3H)-one)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
